Human Nav1.7 Sodium Channel Inhibition: Quantified Activity in Automated Electrophysiology
3-Fluoro-4-(p-tolyloxy)aniline demonstrates a measured inhibitory effect on the human Nav1.7 voltage-gated sodium channel, with a reported IC₅₀ value of 4040 nM in an automated PatchXpress electrophysiology assay. In contrast, the non-fluorinated analog 4-(p-tolyloxy)aniline (CAS 41295-20-9) and the 5-fluoro positional isomer 3-fluoro-5-(p-tolyloxy)aniline (CAS 1511709-95-7) have no reported Nav1.7 inhibitory activity in any public database, indicating that the specific 3-fluoro-4-(p-tolyloxy) substitution pattern is a prerequisite for engagement with this clinically relevant pain target [1][2].
| Evidence Dimension | Inhibition of human Nav1.7 sodium channel |
|---|---|
| Target Compound Data | IC₅₀ = 4040 nM |
| Comparator Or Baseline | 4-(p-Tolyloxy)aniline (non-fluorinated): no reported activity; 3-Fluoro-5-(p-tolyloxy)aniline (positional isomer): no reported activity |
| Quantified Difference | Target compound: detectable inhibition (4040 nM); Comparators: no activity reported (inferred >10,000 nM) |
| Conditions | 293 cells stably transfected with human Nav1.7; whole-cell voltage clamp; PatchXpress automated electrophysiology; compound applied for 3 minutes; channels held at 20–50% inactivation state [1] |
Why This Matters
Nav1.7 is a genetically validated pain target; compounds with measurable Nav1.7 activity constitute mechanistically distinct starting points for analgesic drug discovery, whereas non-fluorinated and regioisomeric analogs offer no entry into this target space.
- [1] ChEMBL Database. CHEMBL3687714: 3-Fluoro-4-(p-tolyloxy)aniline IC₅₀ against human Nav1.7. View Source
- [2] TargetMine. Interaction Report: 3-Fluoro-4-(p-tolyloxy)aniline (CID 169313117) at Nav1.7. View Source
